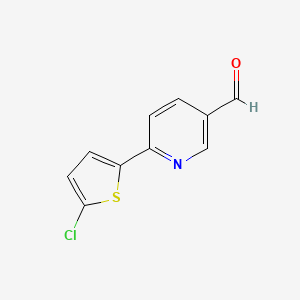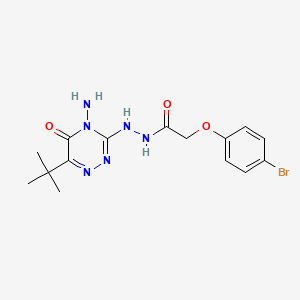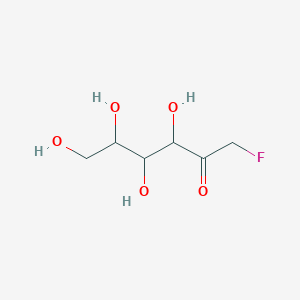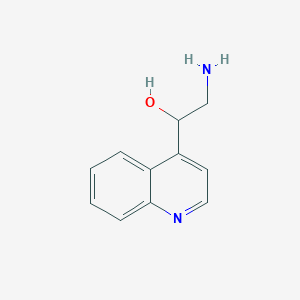
6-(5-Chloro-2-thienyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Chloro-2-thienyl)nicotinaldehyde is a chemical compound with the molecular formula C10H6ClNOS It is characterized by the presence of a chloro-substituted thiophene ring attached to a nicotinaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-chloro-2-thienyl)nicotinaldehyde typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with nicotinic acid derivatives under specific conditions. The reaction may require catalysts and controlled temperature settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: 6-(5-Chloro-2-thienyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6-(5-Chloro-2-thienyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-(5-chloro-2-thienyl)nicotinaldehyde exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 6-(5-Bromo-2-thienyl)nicotinaldehyde
- 6-(5-Methyl-2-thienyl)nicotinaldehyde
- 6-(5-Fluoro-2-thienyl)nicotinaldehyde
Comparison: Compared to its analogs, 6-(5-chloro-2-thienyl)nicotinaldehyde is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where the chloro group plays a critical role.
Propiedades
Fórmula molecular |
C10H6ClNOS |
|---|---|
Peso molecular |
223.68 g/mol |
Nombre IUPAC |
6-(5-chlorothiophen-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H6ClNOS/c11-10-4-3-9(14-10)8-2-1-7(6-13)5-12-8/h1-6H |
Clave InChI |
HGFNYFITEFXFBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049404.png)



![1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone](/img/structure/B12049426.png)

![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)
![4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12049449.png)

![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B12049474.png)
![N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049476.png)

![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)
![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)
